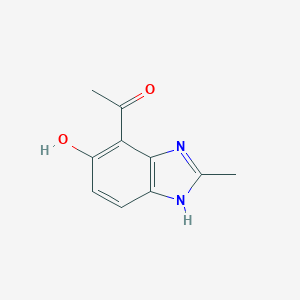
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This particular compound is characterized by the presence of a hydroxy group at the 5th position, a methyl group at the 2nd position, and an ethanone group at the 4th position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with 2-hydroxyacetophenone in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. The benzimidazole ring can intercalate with DNA, inhibiting the replication of cancer cells and microorganisms. Additionally, the compound can modulate various signaling pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
2-Methyl-1H-benzo[d]imidazole: Lacks the hydroxy and ethanone groups, resulting in different biological activities.
5-Hydroxy-1H-benzo[d]imidazole: Lacks the methyl and ethanone groups, leading to variations in its chemical reactivity and applications.
1-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanone: Lacks the hydroxy group, affecting its biological properties.
Uniqueness: 1-(5-Hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is unique due to the presence of all three functional groups (hydroxy, methyl, and ethanone) on the benzimidazole ring. This combination of functional groups contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
137538-57-9 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-5(13)9-8(14)4-3-7-10(9)12-6(2)11-7/h3-4,14H,1-2H3,(H,11,12) |
Clave InChI |
WFFWSALLZYHSPP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
SMILES canónico |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
Sinónimos |
Ethanone, 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















